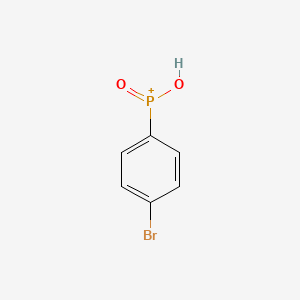

(4-Bromophenyl)phosphinic acid

描述

Structure

3D Structure

属性

CAS 编号 |

39238-95-4 |

|---|---|

分子式 |

C6H5BrO2P+ |

分子量 |

219.98 g/mol |

IUPAC 名称 |

(4-bromophenyl)-hydroxy-oxophosphanium |

InChI |

InChI=1S/C6H4BrO2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H/p+1 |

InChI 键 |

WRIAPNZWQKCCGT-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC=C1[P+](=O)O)Br |

规范 SMILES |

C1=CC(=CC=C1[P+](=O)O)Br |

产品来源 |

United States |

Synthetic Methodologies for 4 Bromophenyl Phosphinic Acid and Its Precursors

P-C Bond Formation Strategies in Arylphosphinic Acid Synthesis

The creation of the aryl-phosphorus bond is the critical step in synthesizing (4-bromophenyl)phosphinic acid and its precursors, such as phosphinate esters. Methodologies range from classic nucleophilic substitution reactions to modern transition-metal-catalyzed couplings.

Modifications of the Michaelis-Arbuzov Reaction for Phosphinate Precursors

The traditional Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is not typically effective for forming P-C bonds with unactivated aryl halides like bromobenzene. organic-chemistry.orgwikipedia.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the halide, which is difficult with sp²-hybridized carbons of aryl halides. wikipedia.org

However, metal-catalyzed versions of this reaction have been developed to overcome this limitation. Palladium and nickel catalysts can facilitate the reaction between aryl halides and phosphites to form arylphosphonates, which are related to the target phosphinates. organic-chemistry.orgacs.org For the synthesis of phosphinates, a phosphonite ester would react with an aryl halide. wikipedia.org The general mechanism involves the SN2 attack of the phosphorus species on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final product. wikipedia.org While direct application to this compound is less common, this catalytic approach is a cornerstone of organophosphorus synthesis. acs.orgnih.gov

Palladium-Catalyzed P-Arylation and Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming P-C bonds. The Hirao reaction, a key example, couples H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides with aryl halides. mdpi.comresearchgate.netnih.gov

To synthesize a precursor for this compound, such as an alkyl (4-bromophenyl)phosphinate, an H-phosphinate ester can be coupled with a dihalobenzene like 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine position. mdpi.com

Commonly used catalyst systems involve a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a variety of phosphine ligands. nih.govsemanticscholar.org These ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Microwave irradiation is often employed to accelerate the reaction. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of (4-Bromophenyl)phosphinate/phosphine oxide Precursors

| Aryl Halide | Phosphorus Reagent | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Diphenylphosphine oxide | Pd(PPh₃)₄ | NEt₃ | Toluene (B28343) | (4-Bromophenyl)diphenylphosphine oxide | 85% | mdpi.com |

| 1-Bromo-4-iodobenzene | Diethyl phosphite | Pd(OAc)₂/dppf | NEt₃ | THF | Diethyl (4-bromophenyl)phosphonate | Low | mdpi.com |

| 1,4-Dibromobenzene | Diethyl phosphite | Pd(OAc)₂ | Cs₂CO₃ | THF | Diethyl (4-bromophenyl)phosphonate | 19% | mdpi.com |

This table showcases representative reactions for forming P-C bonds on bromo-substituted rings, which are analogous to the synthesis of this compound precursors.

Copper-Catalyzed P-Arylation Reactions

Copper-catalyzed reactions provide a cost-effective alternative to palladium for P-C bond formation. sci-hub.se These systems can effectively couple H-phosphonates, H-phosphinates, and secondary phosphine oxides with aryl halides. rsc.orgorganic-chemistry.org The use of ligands, often nitrogen-based such as proline, pipecolinic acid, or diamines, is critical for the reaction's success, improving efficiency and substrate scope. rsc.orgorganic-chemistry.orgacs.org

These reactions are typically effective with aryl iodides, and while aryl bromides can be used, they often result in lower yields. organic-chemistry.org The choice of base and solvent is also crucial, with combinations like cesium carbonate (Cs₂CO₃) in toluene or DMF being common. organic-chemistry.org

Table 2: Copper-Catalyzed P-Arylation Conditions

| Copper Source | Ligand | Base | Solvent | Reactivity with Aryl Halides | Reference |

|---|---|---|---|---|---|

| CuI | Proline / Pipecolinic Acid | Cs₂CO₃ / DMAP | Toluene / DMF | Good to excellent yields with aryl iodides; lower with aryl bromides. | organic-chemistry.org |

| CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | Good to excellent yields. | rsc.org |

Radical Addition Reactions to Form P-C Bonds

Radical phosphinylation offers an alternative pathway for P-C bond formation. These reactions typically involve the generation of a phenyl radical from an aryl halide, which then attacks a phosphorus-containing species. researchgate.net For example, photolysis can be used to generate phenyl radicals from bromobenzene, which then react with phosphites. researchgate.net The process often involves a phosphoranyl radical intermediate. researchgate.net

Another approach involves using radical initiators like azobisisobutyronitrile (AIBN) to trigger the addition of P-H bonds across unsaturated systems. beilstein-journals.org While less common for the direct synthesis of this compound from bromobenzene, visible-light-promoted, transition-metal-free methods are emerging for the phosphinylation of heteroaryl halides, suggesting potential future applications in this area. nih.gov

Direct Phosphorylation Techniques

Direct phosphorylation via C-H bond activation is a modern, atom-economical strategy that avoids the need for pre-halogenated starting materials. nih.govfrontiersin.org This approach involves the direct functionalization of an aromatic C-H bond with a phosphorus reagent, typically catalyzed by a transition metal like rhodium or palladium. frontiersin.orgrsc.org For instance, rhodium catalysts can facilitate the phosphorylation of a 2-phenylpyridine (B120327) C-H bond with a P-H compound. frontiersin.org While this has been demonstrated on various aromatic systems, its specific application for the large-scale synthesis of this compound is still an emerging area. The reactions often require a directing group on the substrate to achieve regioselectivity. nih.gov

Oxidation Pathways to Access the Phosphinic Acid Moiety

Once the P-C bond is established, the precursor, which is often a phosphinate ester or a secondary phosphine oxide, must be converted to the final phosphinic acid.

The most common method for converting phosphinate esters to phosphinic acids is through hydrolysis. mdpi.comnih.gov This can be achieved under either acidic or basic conditions. mdpi.com Acid-catalyzed hydrolysis, frequently using concentrated hydrochloric acid (HCl) at reflux, is a widely used and general procedure. mdpi.comresearchgate.net

Alternatively, dealkylation of the ester can be accomplished using silyl (B83357) halides like trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI). mdpi.com This method is often milder and proceeds by forming a silyl ester intermediate, which is then readily hydrolyzed with water or an alcohol. mdpi.com

If the precursor is a secondary phosphine oxide, oxidation is required. Oxidizing agents such as hydrogen peroxide are commonly used for this transformation. kent.ac.uk Another method involves chlorination with phosphorus pentachloride followed by hydrolysis of the resulting phosphinic acid chloride. kent.ac.uk

Table 3: Common Methods for Converting Precursors to Phosphinic/Phosphonic Acids

| Precursor Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Phosphinate Ester | Concentrated HCl | Reflux | Phosphinic Acid | mdpi.com |

| Phosphonate Ester | Trimethylsilyl Bromide (TMSBr) then H₂O/MeOH | Room Temperature | Phosphonic Acid | mdpi.com |

| Phosphinate Ester | p-Toluenesulfonic acid | Microwave, 160-180 °C | Phosphinic Acid | mdpi.com |

| Phosphinate Monoester | CCl₄ / Amine or Alcohol | In situ oxidation | Phosphonamidate or Mixed Phosphonate Ester | acs.org |

Oxidation of Secondary Phosphine Oxides

A common and effective method for the preparation of phosphinic acids, including this compound, is the oxidation of the corresponding secondary phosphine oxides. kent.ac.uk Secondary phosphine oxides are generally more stable than their secondary phosphine counterparts, making them preferable starting materials. kent.ac.uk The synthesis of the precursor secondary phosphine oxide can be achieved through the reaction of organometallic reagents, such as Grignard reagents, with dialkyl phosphites or monoalkyl phosphonites. kent.ac.uk For instance, reacting a Grignard reagent derived from 4-bromobenzene with a suitable phosphite would yield the (4-bromophenyl)phosphine oxide precursor.

The subsequent oxidation of the secondary phosphine oxide to the phosphinic acid can be accomplished using various oxidizing agents. While air and oxygen have been used historically, hydrogen peroxide is now a preferred oxidant. kent.ac.uk Another approach involves the chlorination of the phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride intermediate, which is then hydrolyzed to the final phosphinic acid. kent.ac.uk This latter method is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk

Table 1: Comparison of Oxidants for Secondary Phosphine Oxide Oxidation

| Oxidant | Advantages | Disadvantages |

| Air/Oxygen | Readily available | Can be less selective |

| Hydrogen Peroxide | Preferred modern reagent, generally clean reactions | Requires careful control of reaction conditions |

| Phosphorus Pentachloride/H₂O | Efficient for higher molecular weight phosphinic acids | Two-step process, generates HCl |

Selective Oxidation of Phosphinites

The selective oxidation of phosphinites presents another viable route to phosphinic acids. kent.ac.uk Phosphinites can be oxidized to the corresponding phosphinates using reagents like nitrogen oxides or oxygen. kent.ac.uk If the resulting phosphinate is stable towards hydrolysis, hydrogen peroxide can also be employed as the oxidant. kent.ac.uk The free phosphinic acid is then obtained through acidic hydrolysis of the phosphinate ester. kent.ac.uk A significant limitation of this method can be the accessibility and stability of the starting phosphinite. kent.ac.uk

Multicomponent Reactions Incorporating 4-Bromophenyl and Phosphinic Acid Moieties

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules by combining three or more reactants in a single step. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are well-established for creating related structures. For example, MCRs are used to synthesize various heterocyclic compounds and complex organic scaffolds. mdpi.comnih.gov Conceptually, a multicomponent approach could involve the reaction of a 4-bromophenyl-containing starting material, a phosphorus source, and other components to assemble the target molecule. The development of such a reaction would be a significant advancement in the efficient synthesis of this class of compounds.

Derivatization Strategies for this compound

Once this compound is synthesized, it can be further modified through various derivatization reactions to produce a range of functionalized compounds.

Esterification and Amidation Reactions of Phosphinic Acids

The esterification of phosphinic acids, including this compound, can be challenging under conventional heating as they tend to resist reaction with nucleophiles like alcohols. semanticscholar.org However, methods have been developed to overcome this. Microwave-assisted direct esterification with alcohols offers a solvent-free and atom-efficient route. semanticscholar.org Alternatively, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) can facilitate the esterification. semanticscholar.org

Amidation of phosphinic acids is generally more difficult than esterification. semanticscholar.org However, similar to esterification, the use of activating agents can enable the reaction with amines to form the corresponding phosphinic amides. semanticscholar.org

Table 2: Selected Methods for Esterification of Phosphinic Acids

| Method | Reagents/Conditions | Key Features |

| Microwave-Assisted Direct Esterification | Alcohol, Microwave Irradiation | Solvent-free, atom-efficient |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Uses activating agents, mild conditions |

Alkylation Methods for Phosphinic Acid Esters

Phosphinic acid esters can be further functionalized through alkylation. A general and efficient method involves the deprotonation of an H-phosphinate ester with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by reaction with an alkyl halide. nih.govorganic-chemistry.org This approach is versatile and tolerates a variety of functional groups. nih.gov This method provides a powerful tool for introducing a second, different organic group onto the phosphorus atom, allowing for the synthesis of unsymmetrical phosphinate esters.

Reactivity and Mechanistic Investigations of 4 Bromophenyl Phosphinic Acid

Hydrolysis Pathways of Phosphinic Acid Derivatives

Acid-catalyzed hydrolysis of phosphinate esters, such as the esters of (4-Bromophenyl)phosphinic acid, typically proceeds via a bimolecular mechanism (A-2). jcsp.org.pk The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. youtube.comyoutube.comyoutube.com This is followed by a nucleophilic attack of a water molecule on the activated phosphorus center, forming a pentacoordinate intermediate. youtube.comyoutube.comyoutube.com Subsequent proton transfers facilitate the departure of the alcohol moiety as the leaving group, and a final deprotonation yields the carboxylic acid. youtube.comyoutube.com

The general mechanism for acid-catalyzed ester hydrolysis is depicted as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), making the phosphorus atom more electrophilic. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic phosphorus atom. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the alkoxy group into a better leaving group (an alcohol).

Elimination: The alcohol molecule is eliminated, and the phosphoryl double bond is reformed.

Deprotonation: The protonated phosphoryl oxygen is deprotonated by a water molecule to regenerate the acid catalyst and form the final phosphinic acid product.

Studies on various phosphinate esters have shown that the reaction rate can be influenced by the nature of the substituents on both the phosphorus atom and the ester group. nih.gov For arylphosphinates, the electronic properties of the substituents on the aromatic ring can affect the electrophilicity of the phosphorus center. The hydrolysis of methyl esters of methyl-arylphosphinates has been studied using perchloric acid, demonstrating the feasibility of this approach. nih.gov In some cases, acidic hydrolysis can proceed through an AAl2 mechanism, which involves cleavage of the carbon-oxygen bond, although this is less common. nih.gov

| Catalyst | Typical Conditions | Mechanism | Ref |

| Concentrated HCl | Reflux, 5 h | A-2 | nih.gov |

| HClO₄ | Varies | A-2 | nih.gov |

| p-Toluenesulfonic acid | 160-180 °C (MW) | A-2 | nih.gov |

Base-catalyzed hydrolysis, also known as saponification, is another common method for cleaving phosphinate esters. This process is typically irreversible because the final phosphinic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The reaction generally follows a bimolecular acyl-oxygen fission (BAc2) mechanism. epa.gov

The mechanism involves the direct nucleophilic attack of a hydroxide ion (or other strong base) on the electrophilic phosphorus atom of the phosphinate ester. youtube.comepa.gov This addition forms a transient, negatively charged pentacoordinate intermediate. The intermediate then collapses, expelling the alkoxide as the leaving group and reforming the P=O double bond to yield the phosphinic acid. The resulting acid is immediately deprotonated by the strong base present in the medium. chemistrysteps.com

The rate of base-catalyzed hydrolysis is sensitive to the electronic and steric effects of the substituents. chemrxiv.org Electron-withdrawing groups on the aryl ring, such as the bromine atom in this compound derivatives, are expected to increase the electrophilicity of the phosphorus center, thereby accelerating the rate of nucleophilic attack. chemrxiv.org For instance, studies on the alkaline hydrolysis of aryl diphenylphosphinothioates have highlighted the significance of the substituent effects on the displacement at the phosphorus center. nih.gov Imidazole has also been shown to act as a general-base catalyst in the hydrolysis of aryl diphenylphosphinates. nih.gov

| Base | Typical Conditions | Key Feature | Ref |

| NaOH / KOH | Aqueous solution, heat | Irreversible due to salt formation | chemistrysteps.comchemrxiv.org |

| LiHMDS | Anhydrous THF, -78 °C to rt | Used for alkylation, implies base reactivity | chemistrysteps.com |

| Imidazole | Aqueous solution, 25-55 °C | General-base catalysis | nih.gov |

An alternative, mild method for the dealkylation of phosphinate esters involves the use of silyl (B83357) halides, most commonly trimethylsilyl (B98337) iodide (TMSI) or trimethylsilyl bromide (TMSBr). organic-chemistry.org This method is particularly useful for substrates that are sensitive to the harsh conditions of strong acid or base hydrolysis. organic-chemistry.org

The reaction mechanism is believed to proceed through an initial SN2 attack by the halide ion on the carbon atom of the ester's alkyl group, with the phosphinic acid moiety acting as the leaving group. Alternatively, the reaction can be viewed as a variant of the Arbuzov reaction. The silyl halide first activates the phosphoryl oxygen. The halide ion then attacks the alkyl group of the ester, leading to the formation of a silyl phosphinate intermediate and an alkyl halide. This silyl ester is then readily hydrolyzed during aqueous workup to afford the desired phosphinic acid. organic-chemistry.org This two-step process, often referred to as the McKenna procedure when using bromotrimethylsilane followed by methanolysis, is an effective method for preparing phosphonic and phosphinic acids. youtube.com

This approach offers the advantage of occurring under neutral and mild conditions, which preserves many other functional groups within the molecule. organic-chemistry.org

| Reagent | Conditions | Advantage | Ref |

| Trimethylsilyl iodide (TMSI) | Non-aqueous, followed by hydrolysis | Mild, neutral conditions | organic-chemistry.org |

| Trimethylsilyl bromide (TMSBr) | Non-aqueous, followed by hydrolysis | Mild, neutral conditions | organic-chemistry.org |

Role of the Bromine Substituent in Directed Reactivity

The bromine substituent at the para-position of the phenyl ring in this compound plays a significant role in its reactivity, primarily through electronic effects and by influencing regioselectivity in reactions such as directed ortho-metalation.

In the context of directed ortho-metalation (DoM), the phosphinic acid or its derivative can act as a directed metalation group (DMG), coordinating to a strong base like an alkyllithium and directing deprotonation to the adjacent ortho-position. organic-chemistry.orgwikipedia.org However, the presence of the bromine atom introduces a competing reaction pathway: halogen-metal exchange. With aryl bromides, the exchange of bromine for lithium is often faster than the directed deprotonation of an ortho-proton. uwindsor.ca This means that treating this compound derivatives with an alkyllithium reagent would likely lead to the formation of a lithium species at the para-position (where the bromine was) rather than at the ortho-position. This effectively alters the regiochemical outcome of subsequent reactions with electrophiles.

| Substituent | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect | Impact on Reactivity |

| -Br | +0.23 | Electron-withdrawing (-I) | Electron-donating (+M) | Increases acidity of P-OH, enhances electrophilicity of P, directs metalation via halogen-metal exchange |

| -H | 0.00 | Neutral | Neutral | Baseline for comparison |

| -OCH₃ | -0.27 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Decreases acidity, deactivates P toward nucleophiles |

| -NO₂ | +0.78 | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-M) | Strongly increases acidity, activates P toward nucleophiles |

Tautomerism and Isomerization Processes in Phosphinic Acid Systems

Phosphinic acids, including this compound, and their related H-phosphinate esters exhibit prototropic tautomerism. nih.gov This is an equilibrium between two isomeric forms that differ in the location of a proton. The two tautomers are a pentavalent, tetracoordinate phosphorus (V) species containing a P=O double bond and a P-H bond, and a trivalent phosphorus (III) species with a P-OH group. nih.gov

Tautomer 1 (P(V)): The more stable and predominant form, known as the phosphinic acid form, R(Ar)P(O)H.

Tautomer 2 (P(III)): The less stable form, known as the phosphonous acid form, R(Ar)P(OH).

The equilibrium generally lies heavily in favor of the pentavalent P(V) form due to the high thermodynamic stability of the phosphoryl (P=O) bond. However, the trivalent P(III) tautomer, despite being present in very small concentrations, can be crucial for reactivity. nih.gov The P(III) form possesses a lone pair of electrons on the phosphorus atom, making it nucleophilic and capable of coordinating with transition metals or participating in reactions characteristic of trivalent phosphorus compounds. nih.gov

The position of this equilibrium is influenced by several factors:

Substituents: Electron-withdrawing substituents on the phosphorus atom tend to stabilize the trivalent P(III) form, shifting the equilibrium slightly towards it. Conversely, electron-donating groups favor the pentavalent P(V) form. nih.gov

Solvent: The solvent can influence the tautomeric equilibrium. The relative stability of the tautomers can change with the polarity and hydrogen-bonding capability of the solvent medium. nih.gov

Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

Computational studies have investigated the energetics and mechanisms of this tautomerization. The direct intramolecular transfer of a proton from phosphorus to oxygen has a very high activation barrier. nih.gov More plausible pathways involve intermolecular proton transfer, potentially mediated by solvent molecules or through the formation of dimers or trimers of the phosphinic acid, which facilitate the proton shuttle via cyclic transition states. nih.gov

P-Centered Radical Formation and Reactivity

This compound, possessing a P-H bond, is a precursor to phosphorus-centered radicals. The homolytic cleavage of the P-H bond is a primary method for generating these highly reactive intermediates. bohrium.comoaepublish.com This cleavage can be initiated by thermal means, photolysis, or by using radical initiators like peroxides or azo compounds. oaepublish.com

Once formed, the (4-bromophenyl)phosphinyl radical [ (4-BrC₆H₄)(H)P(O)• ] is a key intermediate in various synthetic transformations, particularly in the formation of new phosphorus-carbon bonds. bohrium.comoaepublish.com These radicals can readily add across unsaturated C-C bonds, such as those in alkenes and alkynes. oaepublish.com This radical addition reaction is a powerful and atom-economical method for creating functionalized organophosphorus compounds.

The reactivity of the P-centered radical is characterized by:

Addition to Unsaturated Bonds: The radical adds to alkenes or alkynes to form a new carbon-centered radical, which can then propagate a radical chain reaction or be quenched by abstracting a hydrogen atom. oaepublish.com

Atom Transfer Reactions: The radical can participate in atom transfer processes.

Electron Paramagnetic Resonance (EPR) Characteristics: The phosphorus atom has a large magnetic moment, which results in significant hyperfine coupling in the EPR spectra of P-centered radicals. This provides valuable information about their structure and electronic properties. researchgate.net

The generation of these radicals can also be achieved through modern synthetic methods, including photoredox catalysis. nih.gov For example, a photoexcited catalyst can promote the single-electron transfer (SET) oxidation of the phosphinic acid to generate a radical cation, which then deprotonates to yield the P-centered radical. oaepublish.com The bromine substituent on the aryl ring can influence the redox properties of the molecule and may also participate in subsequent radical reactions, although addition to unsaturated systems is the more common pathway for the phosphinyl radical itself.

| Initiation Method | Description | Products | Ref |

| Thermolysis/Photolysis | High energy input to break the P-H bond directly. | P-centered radical | oaepublish.com |

| Radical Initiators (e.g., AIBN, peroxides) | A chemical initiator generates a primary radical, which then abstracts the hydrogen from the P-H bond. | P-centered radical | oaepublish.com |

| Photoredox Catalysis | A photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the phosphinic acid. | P-centered radical | oaepublish.comnih.gov |

| Transition Metal Catalysis (e.g., Cu, Ag, Mn) | A metal salt oxidizes the P-H compound to generate the P-centered radical. | P-centered radical | oaepublish.com |

Coordination Chemistry and Materials Science Applications

Ligand Properties of (4-Bromophenyl)phosphinic Acid in Coordination Complexes

The phosphinate moiety, -P(O)(OH)-, is the primary functional group in this compound that dictates its behavior as a ligand in coordination complexes. This group's ability to coordinate with metal ions is central to its applications.

The phosphinate group of this compound can exhibit versatile binding modes when coordinating with transition metal ions. The coordination typically involves the oxygen atoms of the phosphinate group. The specific geometry of the resulting complex is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

The phosphinate group plays a crucial role in the chelation of metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. While this compound itself is a monodentate or bridging ligand, the principles of phosphinate-metal interactions are fundamental to designing more complex chelating agents.

Phosphonate- and phosphinate-bearing chelators are known for their high affinity for a variety of metal ions, including trivalent metals like In³⁺, Lu³⁺, Y³⁺, and La³⁺. researchgate.netnih.gov The strength of this interaction is a key advantage over other coordinating groups like carboxylates, often resulting in complexes with greater stability. researchgate.net This enhanced stability is attributed to the strong bond formed between the hard acid (metal ion) and the hard base (oxygen atoms of the phosphinate). The ability of phosphonates to effectively bind metal ions is a primary driver for their use in applications ranging from medicinal radiopharmaceuticals to metal ion extraction. researchgate.netmdpi.com The deprotonated phosphinate group provides a localized negative charge that strongly attracts positively charged metal cations, facilitating chelation and subsequent extraction from solutions.

Supramolecular Assembly and Hydrogen Bonding Networks

Beyond coordination with metal ions, this compound can participate in the formation of supramolecular assemblies through hydrogen bonding. semanticscholar.org The phosphinic acid group contains both a hydrogen bond donor (the P-OH hydroxyl group) and a hydrogen bond acceptor (the P=O phosphoryl oxygen). This dual functionality allows for the creation of intricate and stable hydrogen-bonding networks.

These interactions can direct the self-assembly of molecules into well-defined, ordered structures in the solid state. rsc.orgnso-journal.org Molecules can link together to form dimers, chains, or sheets. For instance, the P-OH group of one molecule can form a strong hydrogen bond with the P=O group of a neighboring molecule, leading to extended chains or cyclic motifs. The flexibility and directionality of these hydrogen bonds are key principles in crystal engineering, allowing for the design of materials with specific topologies and properties. nih.govnih.gov The presence of the bulky 4-bromophenyl group also influences the packing of the molecules in the crystal lattice through van der Waals and potentially π-π stacking interactions.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govescholarship.org The use of phosphinic acids as linkers is a significant area of research, offering an alternative to more common carboxylate-based linkers. researchgate.net

The concept of isoreticular chemistry, which involves creating a series of MOFs with the same underlying topology but with different linker lengths or functionalities, has been extended to phosphinate- and phosphonate-based systems. acs.orgugr.esmdpi.com This approach allows for systematic tuning of MOF properties.

Research has demonstrated the existence of an "isoreticular continuum" between MOFs built from phosphonate and phosphinate linkers. acs.org For instance, a MOF named ICR-12, which is based on a mixed phosphonato-phosphinate linker, was found to be isoreticular (having the same structural framework) to both an all-phosphinate MOF (ICR-4) and a new all-phosphonate MOF (ICR-13). acs.org This finding is significant because it shows that the protonated -OH group in phosphonates can mimic the P-optional group in phosphinates, allowing for the creation of structurally analogous materials from different linker types. acs.org This bridges the gap between phosphonate and phosphinate MOF chemistry, enabling the fine-tuning of the chemical environment within the pores of the MOF by strategically incorporating different functional groups on the phosphorus atom. researchgate.netacs.org

Interactive Data Table: Comparison of Isoreticular Fe³⁺-based MOFs

| Feature | ICR-4 (bis-phosphinate) | ICR-12 (phosphonato-phosphinate) | ICR-13 (bis-phosphonate) |

| Linker Type | Phosphinate | Mixed Phosphonate-Phosphinate | Phosphonate |

| Structural Relationship | Isostructural | Isoreticular to ICR-4 and ICR-13 | Isostructural |

| Key Finding | Demonstrates use of phosphinate linkers. | Bridges phosphinate and phosphonate MOFs. acs.org | Confirms isoreticular continuum. acs.org |

| Space Group | Trigonal | Trigonal acs.org | Trigonal acs.org |

| Structural Motif | Honeycomb array of parallel channels. acs.org | Honeycomb array of parallel channels. acs.org | Honeycomb array of parallel channels. acs.org |

Functionalization of Surfaces with Phosphinic Acid Derivatives

This compound and its derivatives are effective coupling molecules for the surface modification of a wide range of inorganic materials. The phosphinic acid moiety provides a strong anchor to the surface, while the bromophenyl group can be further functionalized or can impart specific properties such as increased hydrophobicity or modified electronic characteristics to the underlying substrate. This surface modification is crucial for applications ranging from corrosion resistance to the fabrication of advanced electronic devices.

Organophosphorus compounds, including phosphinic acids, are particularly well-suited for modifying matrices based on metals and transition metals. Unlike organosilicon compounds, the self-condensation of P-OH groups is generally not observed, which allows for the formation of well-defined monolayers.

The interaction of phosphinic acids with metal-oxide interfaces is a key aspect of their application in surface functionalization. The phosphinic acid group can bind to metal oxide surfaces through the formation of M-O-P bonds, where M represents a metal atom from the oxide lattice. researchgate.net This interaction is typically strong and results in the formation of stable, self-assembled monolayers (SAMs). colorado.edu

The precise binding mode of phosphinic acids on metal oxide surfaces can vary and is influenced by factors such as the nature of the metal oxide, the surface crystallography, and the reaction conditions. Generally, monodentate, bidentate, and tridentate coordination modes are possible. For phosphonic acids, which are closely related to phosphinic acids, bidentate and tridentate binding modes are commonly observed on surfaces like indium tin oxide (ITO) and titanium dioxide (TiO2). researchgate.netutwente.nl It is expected that this compound would exhibit similar binding behaviors.

Table 1: Representative Data on the Modification of Metal Oxide Surfaces with Aryl Phosphonic Acids

Note: The following data is for analogous aryl phosphonic acids and is intended to be representative of the effects expected for this compound.

| Metal Oxide | Modifying Agent | Observed Change in Work Function (eV) | Primary Binding Mode |

|---|---|---|---|

| Indium Tin Oxide (ITO) | 4-chlorophenyl phosphonic acid | Increase | Bidentate |

| Indium Tin Oxide (ITO) | 3-nitrophenyl phosphonic acid | Increase | Bidentate |

| Titanium Dioxide (TiO2) | Phenylphosphonic acid | Decrease | Bidentate/Tridentate |

| Zinc Oxide (ZnO) | Octadecylphosphonic acid | Not Reported | Tridentate |

The ability of this compound to act as a bridging ligand between inorganic and organic components makes it a valuable building block for the synthesis of hybrid materials. These materials combine the properties of both the inorganic and organic moieties, leading to novel functionalities and enhanced performance in various applications.

Zirconium phosphonates and phosphinates are a well-studied class of hybrid materials. mdpi.com They are known for their excellent thermal and chemical stability. mdpi.com The synthesis of hybrid materials containing zirconium and phenyl phosphinic acid has been reported, resulting in organic-inorganic networks with high thermal stability and insolubility in common solvents. acs.org These properties make them suitable for applications in catalysis, ion exchange, and as components in fuel cells. mdpi.comacs.org

The properties of these hybrid materials are highly dependent on the nature of the organic group attached to the phosphorus atom. The bromophenyl group in this compound can be exploited to introduce further functionality or to tune the material's properties. For example, the bromine atom can serve as a site for subsequent cross-coupling reactions to create more complex hybrid structures.

The mechanical properties of organic-inorganic hybrid materials are a critical aspect for their practical application. researchgate.net The incorporation of an inorganic component like zirconium phosphinate into a polymer matrix can significantly enhance its mechanical strength and thermal stability. rsc.org

Table 2: Illustrative Properties of Zirconium Phenylphosphinate Hybrid Materials

Note: This data is based on studies of zirconium phenylphosphinate and is representative of the properties that could be expected for hybrid materials derived from this compound.

| Property | Observation |

|---|---|

| Thermal Stability | High, with decomposition temperatures often exceeding 300°C. |

| Solubility | Generally insoluble in water and common organic solvents. |

| Structure | Forms three-dimensional organic-inorganic networks. |

| Potential Applications | Catalysis, ion exchange, proton-conducting membranes, flame retardants. |

Theoretical and Computational Investigations of 4 Bromophenyl Phosphinic Acid

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like (4-Bromophenyl)phosphinic acid at an atomic level. Through theoretical calculations, researchers can predict and analyze various aspects of its electronic structure, reactivity, and potential behavior in chemical reactions, complementing experimental findings.

Advanced Spectroscopic and Structural Elucidation

X-ray Diffraction Analysis

X-ray diffraction is a fundamental technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in the solid state. The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the exact position of each atom.

While a specific single-crystal structure for (4-Bromophenyl)phosphinic acid is not detailed in the reviewed literature, the analysis of analogous bromophenyl-containing compounds provides insight into the expected structural features. nih.govnih.govresearchgate.netmdpi.com For a compound like this compound, SCXRD would determine the geometry of the phosphinic acid group, the planarity of the phenyl ring, and the precise bond lengths and angles of the C-Br and C-P bonds. mdpi.com The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes key parameters as shown in the table below.

Table 1: Representative Data Obtained from Single-Crystal X-ray Diffraction Analysis.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal's symmetry. nih.gov |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. researchgate.net |

| Bond Lengths | The distances between the centers of bonded atoms (e.g., P-O, P-C, C-Br). | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | The angles formed by three connected atoms (e.g., O-P-C, C-C-Br). | Defines the local geometry around each atom. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Reveals the spatial relationship between different parts of the molecule. nih.gov |

Analysis of Hydrogen Bonding Networks and Crystal Packing

Typically, phosphinic acids form centrosymmetric dimers through strong O-H···O=P hydrogen bonds, creating a characteristic ring motif. These dimers can then arrange into more complex one-, two-, or three-dimensional networks. researchgate.netnih.gov

Beyond hydrogen bonding, other interactions involving the bromophenyl group are crucial for the supramolecular architecture:

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms like oxygen.

π–π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of an aromatic ring of a neighboring molecule.

Analysis of these networks is performed by examining intermolecular distances and angles from the SCXRD data. Hirshfeld surface analysis is another powerful tool used to visualize and quantify these intermolecular interactions within the crystal structure. nih.govnih.gov

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline samples. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on finely ground powder, making it ideal for routine characterization and quality control. mdpi.comamericanpharmaceuticalreview.com

The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific material and polymorphic form. americanpharmaceuticalreview.comrsc.org For this compound, PXRD is used for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a known standard. mdpi.com

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph will have a distinct PX-ray pattern. americanpharmaceuticalreview.com

Stability Analysis: Monitoring changes in the crystalline structure of the material under different conditions, such as temperature or humidity. americanpharmaceuticalreview.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

High-Resolution ¹H, ¹³C, and ³¹P NMR for Connectivity

One-dimensional NMR experiments for ¹H, ¹³C, and ³¹P nuclei are fundamental for establishing the basic framework of this compound. nottingham.edu.my

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the aromatic region is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets, corresponding to the protons ortho and meta to the phosphinic acid group. A key feature would be the signal for the proton directly attached to the phosphorus atom (P-H), which would appear as a large doublet due to strong one-bond coupling (¹JP-H) with the phosphorus nucleus. researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. stackexchange.comresearchgate.net The spectrum of this compound would display four signals for the aromatic carbons due to symmetry. The carbon atom directly bonded to the phosphorus atom (ipso-carbon) would appear as a doublet with a large coupling constant (¹JC-P). The carbon bonded to the bromine atom would also have a characteristic chemical shift influenced by the heavy atom effect. stackexchange.comchemicalbook.com

³¹P NMR: As phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and informative technique for phosphorus-containing compounds. huji.ac.il The proton-decoupled ³¹P NMR spectrum of this compound would show a single sharp signal. In a proton-coupled spectrum, this signal would be split into a doublet due to the coupling with the directly attached P-H proton. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. huji.ac.ilrsc.orgresearchgate.net

Table 2: Predicted 1D NMR Spectral Data for this compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 7.8 | Doublet, J ≈ 8 Hz | Protons ortho to -P(O)H(OH) |

| 7.4 - 7.6 | Doublet, J ≈ 8 Hz | Protons meta to -P(O)H(OH) | |

| 7.0 - 8.0 | Doublet, ¹JP-H ≈ 500-700 Hz | P-H | |

| 10 - 12 | Broad Singlet | P-OH | |

| ¹³C | 135 - 140 | Doublet, ¹JC-P ≈ 100-150 Hz | C-P (ipso) |

| 132 - 135 | Singlet | C-Br | |

| 130 - 133 | Doublet, ²JC-P ≈ 10-20 Hz | CH (ortho) | |

| 128 - 130 | Doublet, ³JC-P ≈ 5-15 Hz | CH (meta) | |

| ³¹P | 15 - 30 | Singlet (proton-decoupled) | -P(O)H(OH) |

| 15 - 30 | Doublet, ¹JP-H ≈ 500-700 Hz (proton-coupled) | -P(O)H(OH) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the complete molecular structure by revealing through-bond correlations between nuclei. youtube.comyoutube.comscience.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the signals of the ortho and meta aromatic protons, confirming their adjacent relationship on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.comsdsu.edu An HSQC spectrum would show cross-peaks connecting the signal for each aromatic proton to the signal of the carbon atom it is bonded to, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu The HMBC spectrum is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. For this molecule, key HMBC correlations would include:

Correlations from the aromatic protons to the ipso-carbon (C-P) and the carbon bearing the bromine atom.

A crucial correlation from the P-H proton to the ipso-carbon, confirming the C-P bond.

Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that allows for the complete and confident structural assignment of this compound. science.govnih.gov

Solid-State NMR for Bulk Structural Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the bulk structure of solid materials. For phosphorus-containing compounds like this compound, ³¹P ssNMR is particularly insightful. It provides detailed information about the local chemical environment of the phosphorus nucleus, including the effects of molecular packing, polymorphism, and intermolecular interactions in the crystalline lattice.

While specific experimental ³¹P ssNMR data for this compound is not extensively documented in publicly available literature, the expected characteristics can be inferred from studies on analogous organophosphorus compounds. The ³¹P chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus atom and their spatial arrangement. For a phosphinic acid derivative, the phosphorus atom is in a tetrahedral environment, bonded to a phenyl ring, a hydrogen, a hydroxyl group, and a doubly bonded oxygen atom.

A solid-state ³¹P NMR experiment would reveal key structural attributes. The presence of a single resonance in the spectrum would suggest a single phosphorus environment in the crystal's unit cell. Conversely, multiple distinct peaks would indicate the presence of crystallographically inequivalent molecules or different polymorphic forms of the compound. Furthermore, the analysis of spinning sidebands in a magic-angle spinning (MAS) experiment allows for the determination of the chemical shift anisotropy (CSA). The CSA tensor provides valuable information about the electronic symmetry around the phosphorus nucleus, which is influenced by intermolecular forces, particularly hydrogen bonding involving the phosphinic acid moiety.

Table 1: Expected Observations from ³¹P Solid-State NMR of this compound

| Parameter | Expected Observation | Structural Implication |

| Isotropic Chemical Shift (δiso) | A resonance in the typical range for arylphosphinates. | Confirms the chemical nature of the phosphorus center. The exact shift is sensitive to the electronic effect of the bromo-substituent and crystal packing. |

| Number of Resonances | Typically one or more sharp signals. | A single signal indicates one magnetically equivalent phosphorus site in the asymmetric unit. Multiple signals suggest polymorphism or multiple non-equivalent molecules in the unit cell. |

| Chemical Shift Anisotropy (CSA) | A non-zero anisotropy. | The magnitude of the CSA reflects the electronic asymmetry around the phosphorus nucleus, which is significantly influenced by the strong hydrogen bonds formed by the P(=O)OH group in the solid state. |

| Spin-Lattice Relaxation (T₁) | Long relaxation times are common for phosphorus in solids. | Provides insights into molecular dynamics and the rigidity of the crystal lattice. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the nature of intermolecular forces. mdpi.comresearchgate.net The analysis of the vibrational modes of this compound provides a detailed picture of its molecular structure and the extensive hydrogen-bonding network that characterizes its solid state.

While a dedicated, comprehensive vibrational analysis of this compound is not widely published, the expected spectral features can be reliably predicted based on studies of similar compounds, such as phenylphosphonic acid, and established group frequencies. researchgate.net

Key vibrational modes for this compound include:

O-H Vibrations: The O-H stretching mode of the P-OH group is expected to appear as a very broad and intense band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region. This broadening is a classic indicator of strong intermolecular hydrogen bonding.

P=O Stretching: The phosphoryl group (P=O) stretch is a strong band in the IR spectrum. In a non-hydrogen-bonded state, this would appear at higher wavenumbers (>1250 cm⁻¹). However, due to its participation as a hydrogen bond acceptor in the solid state, this band is expected to shift to a lower frequency, likely in the 1150-1250 cm⁻¹ range. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.

P-O Stretching and O-H Bending: The stretching vibration of the P-O single bond and the in-plane bending of the O-H group are expected in the 900-1100 cm⁻¹ region.

P-C (Aryl) and C-Br Stretching: The vibration corresponding to the P-C bond connecting the phosphorus to the phenyl ring typically appears in the fingerprint region. The C-Br stretching frequency is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Aromatic Ring Vibrations: The characteristic C-H and C=C stretching and bending modes of the para-substituted benzene ring will be present in their expected regions (around 3100-3000 cm⁻¹ for C-H stretch and 1400-1600 cm⁻¹ for ring stretching).

The complementary nature of IR and Raman spectroscopy is crucial; modes that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete assignment of the vibrational spectrum. mdpi.com

Table 2: Predicted Major Vibrational Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique | Comments |

| 3300 - 2500 | ν(O-H) | IR | Very broad and strong band, indicative of strong intermolecular hydrogen bonding. |

| 3100 - 3000 | ν(C-H)aromatic | IR, Raman | Stretching vibrations of the aromatic C-H bonds. |

| 1600 - 1450 | ν(C=C)aromatic | IR, Raman | Aromatic ring stretching modes. |

| 1250 - 1150 | ν(P=O) | IR | Strong intensity. Frequency is lowered due to participation in hydrogen bonding. |

| 1100 - 900 | ν(P-O), δ(O-H) | IR | P-O single bond stretch and O-H in-plane bend. |

| ~1000 | Ring Breathing Mode | Raman | Characteristic strong band for para-substituted benzene rings. |

| 650 - 500 | ν(C-Br) | IR, Raman | Carbon-Bromine stretching vibration. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry provides not only the exact molecular weight but also a characteristic fragmentation pathway that offers confirmation of its constituent parts. nih.govnih.gov

The mass spectrum of this compound would exhibit several key features:

Molecular Ion Peak (M⁺˙): A crucial feature would be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively), the molecular ion will appear as a pair of peaks (an M⁺˙ and an M+2⁺˙ peak) of almost equal intensity. youtube.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules or charged fragments. libretexts.orgwhitman.edu For this compound, likely fragmentation pathways include:

Loss of a Hydroxyl Radical: Cleavage of the P-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in a prominent [M-17]⁺ ion.

Cleavage of the P-C Bond: The bond between the phosphorus atom and the phenyl ring can break, leading to two possible fragment ions: the [C₆H₄Br]⁺ cation or the [H₂PO₂]⁺ cation. The relative abundance would depend on the relative stability of the resulting ions and radicals.

Loss of Bromine: Homolytic cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), giving an [M-Br]⁺ peak. youtube.com This would appear as a single peak, not a doublet, as the characteristic isotopic pattern would be lost with the bromine atom.

Rearrangements and Secondary Fragmentations: McLafferty-type rearrangements or the loss of small stable molecules like H₂O from fragment ions can also occur, leading to a complex but interpretable spectrum. nih.govnih.gov

Table 3: Proposed Major Fragment Ions in the Mass Spectrum of this compound (Molecular Formula: C₆H₆BrO₂P; Nominal Molecular Weight: 220/222 g/mol for ⁷⁹Br/⁸¹Br)

| m/z Value (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 220 / 222 | [C₆H₅Br(OH)PO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 203 / 205 | [C₆H₅BrPO]⁺ | •OH | Loss of hydroxyl radical |

| 155 / 157 | [C₆H₄Br]⁺ | •H₂PO₂ | Cleavage of the P-C bond |

| 141 | [C₆H₆PO₂]⁺ | •Br | Loss of bromine radical |

| 63 | [H₂PO₂]⁺ | •C₆H₄Br | Cleavage of the P-C bond |

Catalytic Applications of 4 Bromophenyl Phosphinic Acid and Its Derivatives

Role as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, phosphorus-based catalysts are notable for their diverse modes of activation. Derivatives of (4-bromophenyl)phosphinic acid can function as potent organocatalysts, leveraging their acidic and nucleophilic properties.

Phosphorus-based Brønsted acid catalysis is a well-established method for a variety of enantioselective C-C, C-H, and C-X bond-forming reactions. nih.gov Chiral phosphoric acids, which share a structural motif with derivatives of this compound, are particularly effective. These catalysts function as bifunctional molecules, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. libretexts.org This dual functionality allows them to activate both the electrophile and the nucleophile simultaneously, often within a highly organized, nine-membered zwitterionic transition state, which is crucial for achieving high stereoinduction. libretexts.org The electronic properties of the 3,3'-substituents on related BINOL-derived phosphoric acid catalysts are critical for their efficacy, a principle that extends to the tuning of catalysts like this compound derivatives. nih.govlibretexts.org While the parent acid itself can act as a proton source, its derivatives, particularly chiral versions, are more commonly employed in asymmetric Brønsted acid catalysis to activate imines and other electrophiles toward nucleophilic attack. libretexts.orgacs.org

The utility of phosphinic acid derivatives extends to specific, name-brand reactions.

Michael Addition: Phosphines are excellent catalysts for Michael additions, a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org Nucleophilic phosphine (B1218219) catalysis involves the addition of the phosphine to an electron-deficient alkene, generating a zwitterionic intermediate that can act as a potent nucleophile or base. nih.govorganic-chemistry.orgchemrxiv.orgresearchgate.net This strategy has proven to be a valuable alternative to traditional base- and metal-catalyzed Michael additions, often providing broader applicability and good yields under neutral conditions. organic-chemistry.org While simple phosphines like triphenylphosphine (B44618) and tributylphosphine (B147548) are commonly used, the principles apply to functionalized phosphine derivatives which can offer enhanced reactivity or selectivity. organic-chemistry.org The phospha-Michael addition, which involves the addition of a phosphite (B83602) nucleophile across a carbon-carbon double bond, is another key method for synthesizing phosphonates, often promoted by a base catalyst. nih.gov

Dihydropyrimidine Synthesis: The Biginelli reaction, a multi-component reaction to synthesize dihydropyrimidinones, is a classic transformation that can be catalyzed by various acids. nih.gov Dihydropyrimidinones are of significant interest due to their wide range of biological activities, including antiviral and anti-inflammatory properties. nih.gov While the classical reaction often requires harsh conditions and long reaction times, various improved procedures use catalysts such as Lewis acids, ionic liquids, and solid-supported acids like silica (B1680970) chloride. nih.gov Brønsted acids, including phosphinic acids, can serve as effective catalysts for this transformation by activating the aldehyde component toward nucleophilic attack. The synthesis of pyrimidine (B1678525) derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlights the importance of the bromophenyl moiety in building blocks for medicinally relevant scaffolds. atlantis-press.comgoogle.comresearchgate.net

Ligand Applications in Transition Metal Catalysis

The phosphorus atom in this compound and its derivatives can act as a powerful coordinating agent for transition metals. By modifying the substituents on the phosphorus, these compounds can be tailored as ligands to influence the reactivity, selectivity, and stability of metal catalysts. The design of bulky, electron-rich phosphorus ligands is a key area of research in homogeneous catalysis. nih.gov

Palladium catalysis is a dominant tool in modern organic synthesis, and phosphine ligands are integral to many of its most powerful transformations.

C-H Activation: Palladium-catalyzed C-H activation is a methodology for directly forming carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach than traditional cross-coupling reactions. greyhoundchrom.com In many of these reactions, a directing group on the substrate coordinates to the palladium center, leading to the formation of a palladacycle intermediate. nih.govu-tokyo.ac.jp Cationic palladium(II) complexes, in particular, have shown high reactivity towards aromatic C-H activation even at room temperature. beilstein-journals.org Phosphine-free systems have been developed, sometimes using co-catalysts like pivalic acid, but phosphine ligands remain crucial for tuning catalyst activity and stability in many applications. researchgate.net

Allylic Alkylation: The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a cornerstone reaction for constructing stereogenic centers. wikipedia.org The reaction proceeds through a π-allylpalladium intermediate formed by the oxidative addition of an allylic substrate to a Pd(0) catalyst. wikipedia.org The introduction of chiral phosphine ligands was a critical development, enabling high levels of enantioselectivity. wikipedia.org These ligands modulate the steric and electronic properties of the palladium catalyst, directly influencing the outcome of the nucleophilic attack on the π-allyl complex. wikipedia.orgmdpi.comnih.gov A variety of phosphine, phosphoramidite, and phosphinate ligands have been developed for this purpose, demonstrating the versatility of phosphorus-based ligands in this chemistry. nih.govtdl.orgnih.gov

| Reaction Type | Catalyst/Ligand System | Key Features |

| C-H Activation | Cationic Pd(II) | High reactivity at room temperature; often involves directing groups. beilstein-journals.org |

| Allylic Alkylation | Pd(0) with Chiral Phosphine Ligands | Forms C-C, C-N, and C-O bonds with high enantioselectivity. wikipedia.org |

| Allylic Phosphinylation | Pd/xantphos | Direct reaction of H-phosphinic acids with allylic alcohols. nih.gov |

Nickel-catalyzed hydrovinylation of vinyl arenes is an important reaction for the synthesis of chiral compounds. The success of this transformation heavily relies on the nature of the ligand. Chiral phosphoramidites have proven to be a highly effective class of ligands for this reaction, leading to excellent enantioselectivities (up to 94% ee) and high catalyst efficiency, with turnover numbers reaching up to 8300. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance. nih.gov This highlights the potential for derivatives of this compound to be adapted into effective ligands for nickel-catalyzed processes.

A powerful strategy in modern catalysis is the combination of a transition metal complex and a chiral organocatalyst in a single pot to perform cascade or relay reactions. nih.govresearchgate.net This approach, known as asymmetric metal/organo relay catalysis, merges the distinct activation modes of both catalytic species to achieve transformations not possible with either catalyst alone. nih.govresearchgate.net Chiral phosphoric acids are among the most robust and widely used organocatalysts in these synergistic systems. nih.govresearchgate.net The metal catalyst can facilitate one step of a sequence (e.g., a cross-coupling or hydroamination), while the chiral phosphoric acid catalyzes a subsequent, enantioselective bond-forming event. researchgate.net This cooperative approach provides enhanced synthetic efficiency and the ability to construct complex molecular architectures from simple starting materials. nih.govresearchgate.net

| Catalysis Type | Description | Key Advantage |

| Relay Catalysis | A metal complex and a chiral organocatalyst (like a chiral phosphoric acid) work sequentially in a one-pot reaction. nih.govresearchgate.net | Enables multi-step transformations without isolating intermediates, improving step-economy. nih.govresearchgate.net |

| Cooperative Catalysis | Both the metal and organocatalyst are involved in the key bond-forming transition state. | Can achieve unique reactivity and high levels of stereocontrol. |

Phosphinic Acid-Based Catalyst Design for Specific Transformations

The strategic design of catalysts based on phosphinic acids is crucial for achieving high efficiency and selectivity in specific organic transformations. The inclusion of functionalities like the 4-bromophenyl group within the phosphinic acid structure offers a versatile platform for developing robust and recyclable catalysts. This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

One innovative approach involves the immobilization of palladium nanoparticles within a polymer matrix derived from a (4-bromophenyl)-containing precursor. This design encapsulates the active catalytic sites, enhancing stability and allowing for easy recovery and reuse of the catalyst.

A notable example is the development of a highly active and reusable palladium catalyst, referred to as Pd@PNP, which is synthesized through a palladium-catalyzed Suzuki-Miyaura reaction of tris(4-bromophenyl)amine (B153671) and benzene-1,4-diboronic acid. In this process, triphenylphosphine and palladium nanoparticles are immobilized in situ within the resulting polymer. The presence of the triphenylphosphine ligand, which is not sensitive to air, contributes to the stability of the catalyst. This design has proven effective for the Suzuki-Miyaura coupling of various aryl bromides and chlorides with arylboronic acids, yielding the corresponding biphenyl (B1667301) compounds in good to excellent yields.

The catalytic efficiency of this system is demonstrated in the coupling of different aryl halides with phenylboronic acid. The catalyst loading can be adjusted based on the reactivity of the aryl halide, with less reactive aryl chlorides requiring a higher catalyst loading compared to the more reactive aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd@PNP Catalyst

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 96 |

| 2 | Chlorobenzene | 1,1'-Biphenyl | 95 |

| 3 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 98 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |

| 5 | 1-Chloro-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 90 |

| 6 | 4-Chlorobenzonitrile | 4'-Cyano-1,1'-biphenyl | 94 |

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Pd@PNP Catalyst

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |

| 2 | Bromobenzene | 1,1'-Biphenyl | 97 |

| 3 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 99 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 95 |

| 5 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 93 |

| 6 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 96 |

The research findings indicate that the catalyst can be effectively reused for at least five cycles without a significant loss in its catalytic activity, highlighting the robustness of this design strategy. The heterogeneity of the catalyst was confirmed by experiments showing that after the removal of the Pd@PNP catalyst, the solution was not active for the cross-coupling reaction. This underscores the advantage of immobilizing the catalyst, preventing contamination of the final product with palladium or phosphorus ligands, which is a critical consideration in pharmaceutical chemistry. The design of such polymer-immobilized catalysts, originating from precursors like tris(4-bromophenyl)amine, showcases a practical application of phosphinic acid-related structures in creating highly efficient and sustainable catalytic systems for important organic transformations.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (4-Bromophenyl)phosphinic acid and its derivatives will increasingly prioritize sustainability and efficiency. Current synthetic methods, while effective, often rely on multi-step procedures, harsh reagents, or expensive catalysts. The development of greener synthetic pathways is a critical area for future investigation.

Key research objectives include:

Catalyst Development: Exploring earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts like palladium, reducing both cost and environmental impact. organic-chemistry.org

Alternative Starting Materials: Investigating the use of more sustainable and readily available starting materials, potentially including bio-derived feedstocks or even direct functionalization of elemental phosphorus. researchgate.net

Flow Chemistry: Implementing continuous flow chemistry processes for the synthesis of this compound, which can offer improved safety, scalability, and process control compared to traditional batch methods.

These advancements aim to make the production of this compound more economically viable and environmentally benign, facilitating its broader application in research and industry.

| Synthetic Strategy | Current Approach | Future Goal/Direction |

| Catalysis | Palladium-catalyzed cross-coupling. organic-chemistry.org | Use of earth-abundant metal catalysts (Fe, Cu); development of recyclable catalysts. |

| Starting Materials | Aryl halides, hypophosphite salts. organic-chemistry.org | Direct functionalization of red phosphorus; use of bio-based precursors. researchgate.net |

| Process | Multi-step batch synthesis. | One-pot reactions; continuous flow synthesis. |

| Sustainability | Use of stoichiometric and potentially hazardous reagents. | Atom-economical reactions; minimization of solvent waste; biosynthetic routes. nih.gov |

Exploration of Enhanced Reactivity Profiles and Reaction Scope

This compound possesses two primary sites for chemical modification: the phosphorus-hydrogen (P-H) bond of the phosphinic acid group and the carbon-bromine (C-Br) bond on the phenyl ring. Future research will focus on unlocking the full synthetic potential of both these reactive centers.

The C-Br bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. A major research thrust will be to expand the library of accessible derivatives by exploring a wider range of coupling partners. This will enable the synthesis of complex molecules with tailored electronic and steric properties.

Simultaneously, the reactivity of the phosphinic acid group will be further explored. Research into novel transformations involving the P-H bond, such as hydrophosphinylation of unsaturated systems and directed C-H functionalization of the aromatic ring, will be crucial. nih.govnih.gov For instance, cobalt-catalyzed C-H bond functionalization directed by a temporary auxiliary group has shown promise for creating ortho-functionalized arylphosphinic acids, a strategy that could be expanded to introduce a diverse array of substituents. nih.gov

| Reactive Site | Known Reactions | Future Research Scope |

| C-Br Bond | Precursor for cross-coupling reactions. | Expansion to a broader range of coupling partners (e.g., complex heterocycles, organometallics); development of novel coupling methodologies. |

| P-H Bond | Additions to alkenes/alkynes (Hydrophosphinylation). organic-chemistry.org | Catalytic, asymmetric hydrophosphinylation; development of new P-C and P-heteroatom bond-forming reactions. |

| Aromatic Ring | Standard electrophilic substitution. | Directed C-H activation and functionalization at positions ortho to the phosphinic acid group. nih.gov |

Advanced Structural Engineering for Tailored Materials (e.g., MOFs, Covalent Organic Frameworks)

One of the most exciting future prospects for this compound is its use as a functional building block, or "linker," in the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Phosphinic acids are emerging as superior alternatives to the more commonly used carboxylic acids for creating MOFs with enhanced chemical and thermal stability. researchgate.netnih.gov

This compound is an ideal candidate for this application due to its rigid structure and, crucially, the presence of the bromine atom. The bromo- group can be used as a reactive site for Post-Synthetic Modification (PSM) . rsc.orgnih.gov This powerful technique allows for the chemical alteration of the MOF after its initial synthesis. By targeting the C-Br bond, researchers can introduce a vast array of new functional groups directly onto the internal surfaces of the framework's pores. This enables the precise tuning of the material’s properties for specific applications.

Future research will focus on:

Synthesizing a new family of MOFs and COFs using this compound as the primary linker.

Systematically exploring a wide range of PSM reactions at the bromine site to install diverse functionalities (e.g., amines, catalysts, chiral selectors). frontiersin.org

Evaluating these tailored materials for applications in gas storage and separation, heterogeneous catalysis, chemical sensing, and drug delivery.

Deeper Integration of Computational Chemistry for Predictive Design

Computational chemistry is set to become an indispensable tool in guiding the future development of this compound applications. By leveraging methods such as Density Functional Theory (DFT), researchers can move beyond trial-and-error experimentation towards a more predictive and rational design approach. researchgate.net

In the context of materials science, computational modeling will be used to:

Predict Material Properties: Simulate the assembly of MOFs and COFs to predict their structure, porosity, and stability before attempting their synthesis in the lab.

Model Host-Guest Interactions: Calculate the binding affinities of different gas molecules (e.g., CO₂, CH₄) within the pores of a computationally designed MOF to identify promising candidates for gas separation and storage.

Elucidate Reaction Mechanisms: Model the reaction pathways for catalytic processes occurring within the pores of a functionalized MOF, providing insights to optimize catalyst design and improve efficiency.

This synergy between computational prediction and experimental validation will accelerate the discovery of new materials and catalysts based on this compound, saving significant time and resources.

Expanding Catalytic Versatility and Enantioselective Applications

The development of new asymmetric catalytic systems is a cornerstone of modern chemistry, particularly for the pharmaceutical and agrochemical industries. While this compound itself is achiral, it is a valuable precursor for the synthesis of chiral phosphorus-containing compounds that can act as highly effective organocatalysts or ligands for transition metals. cd-bioparticles.net

Chiral phosphoric acids are already established as a powerful class of Brønsted acid catalysts for a wide array of enantioselective reactions. nih.govresearchgate.net A key future direction will be the development of synthetic methods to convert this compound into P-chiral phosphinate derivatives. The synthesis of enantiopure P-stereogenic compounds is a significant challenge, and new catalytic methods are needed to make these valuable molecules more accessible. mdpi.commdpi.comresearchgate.net

The resulting chiral phosphinates, featuring the tunable 4-bromophenyl group, could be employed as:

Chiral Ligands: For transition metal-catalyzed reactions, where the electronic properties of the ligand can be fine-tuned by modifying the bromo-substituent.

Organocatalysts: Acting as chiral Brønsted acids or Lewis bases to catalyze a new range of enantioselective transformations.

The ability to generate a library of chiral catalysts from a common precursor will significantly expand the toolkit available to synthetic chemists for producing optically pure molecules.

常见问题

Q. What are the primary synthetic routes for (4-bromophenyl)phosphinic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via acid-catalyzed condensation of 4-bromophenylboronic acid with phosphorus trichloride (PCl₃), followed by hydrolysis. Alternatively, Suzuki-Miyaura coupling of 4-bromophenyl halides with phosphinic acid derivatives is employed for regioselective synthesis. Yield optimization requires precise control of temperature (typically 80–120°C) and stoichiometric ratios of reagents. For example, excess PCl₃ improves phosphorylation efficiency but may necessitate post-reaction purification to remove unreacted intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolves bond angles and Br/P spatial arrangement (e.g., P–Br distance ~2.85 Å in similar aryl phosphinic acids) .